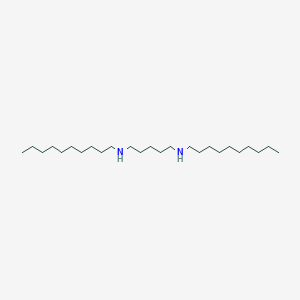
N~1~,N~5~-Didecylpentane-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~5~-Didecylpentane-1,5-diamine is an organic compound belonging to the class of diamines It consists of a pentane backbone with two decyl groups attached to the nitrogen atoms at positions 1 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Didecylpentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with decyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine groups of pentane-1,5-diamine attack the decyl halides, resulting in the formation of N1,N~5~-Didecylpentane-1,5-diamine.
Industrial Production Methods
Industrial production of N1,N~5~-Didecylpentane-1,5-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~5~-Didecylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
N~1~,N~5~-Didecylpentane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~5~-Didecylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~5~-Dimethylpentane-1,5-diamine
- N~1~,N~5~-Diethylpentane-1,5-diamine
- N~1~,N~5~-Dipropylpentane-1,5-diamine
Uniqueness
N~1~,N~5~-Didecylpentane-1,5-diamine is unique due to its longer decyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for forming micelles or other self-assembled structures. These properties make it particularly useful in applications requiring amphiphilic molecules, such as surfactants and drug delivery systems.
Eigenschaften
CAS-Nummer |
58293-41-7 |
|---|---|
Molekularformel |
C25H54N2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
N,N'-didecylpentane-1,5-diamine |
InChI |
InChI=1S/C25H54N2/c1-3-5-7-9-11-13-15-18-22-26-24-20-17-21-25-27-23-19-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
InChI-Schlüssel |
DZMFEKCZRQEHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCCCNCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


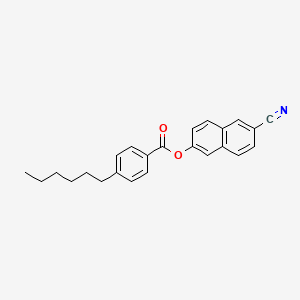
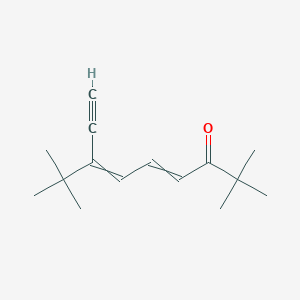


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
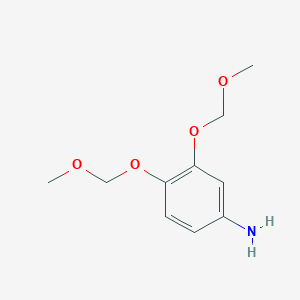


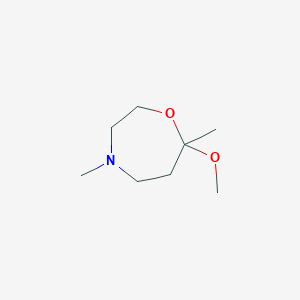

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
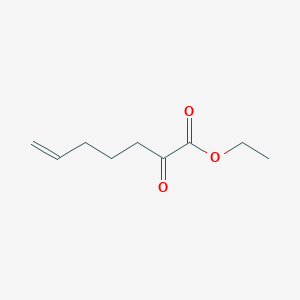
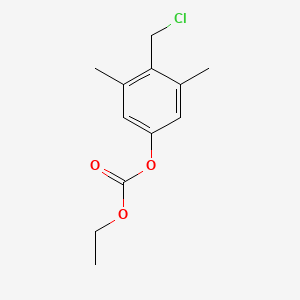
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
